
4,5-Dichloro-6-(difluoromethyl)pyrimidine
Vue d'ensemble
Description
4,5-Dichloro-6-(difluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl2F2N2 and a molecular weight of 198.98 g/mol . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The InChI code for 4,5-Dichloro-6-(difluoromethyl)pyrimidine is 1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Research by Schlosser, Lefebvre, and Ondi (2006) explored the stability and functionalization of 5-pyrimidyllithium species, particularly those with electron-withdrawing substituents like trifluoromethyl and chlorine. The study delved into producing corresponding 5-carboxylic acids from similar pyrimidine compounds, highlighting the distinct reactivity patterns and yield variations in these reactions. This research is significant for understanding the reactivity of halogenated pyrimidines and their potential in synthesizing carboxylic acids (Schlosser, Lefebvre, & Ondi, 2006).
Chemistry of Pyrimido Pyrimidines
Monier et al. (2019) provided an extensive overview of the chemistry and biological significance of pyrimido pyrimidines, including analogs similar to 4,5-dichloro-6-(difluoromethyl)pyrimidine. This study covered synthesis methods, reactivity of substituents, and biological applications, highlighting the compound's relevance in medicine and pharmaceuticals (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2019).
Antimicrobial Activities of Pyrimidine Analogs
Goudgaon and Sheshikant (2013) focused on synthesizing C6 substituted pyrimidine analogs for antimicrobial applications. Their study demonstrated the potential of such compounds as potent antifungal agents, offering insights into developing new antimicrobial therapies (Goudgaon & Sheshikant, 2013).
Nonlinear Optical Properties
Hussain et al. (2020) investigated the electronic and nonlinear optical properties of thiopyrimidine derivatives, including pyrimidine compounds. Their research contributes to understanding the NLO characteristics of these molecules, crucial for optoelectronic applications (Hussain et al., 2020).
Synthesis and Structural Analysis
Murthy et al. (2019) synthesized and analyzed 4,6-dichloro-2-(methylsulfonyl)pyrimidine, examining its molecular and electronic structure. This study is significant for understanding the structural and spectroscopic characteristics of such compounds and their potential in nonlinear optical materials (Murthy et al., 2019).
Mécanisme D'action
Mode of Action
4,5-Dichloro-6-(difluoromethyl)pyrimidine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as those present in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
The result of the action of 4,5-Dichloro-6-(difluoromethyl)pyrimidine is the disruption of normal mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, making the compound effective as a pesticide .
Action Environment
The action, efficacy, and stability of 4,5-Dichloro-6-(difluoromethyl)pyrimidine can be influenced by various environmental factors. It is generally recommended to use this compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4,5-dichloro-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTCUXCPYAFDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591304 | |
| Record name | 4,5-Dichloro-6-(difluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-(difluoromethyl)pyrimidine | |
CAS RN |
425394-19-0 | |
| Record name | 4,5-Dichloro-6-(difluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

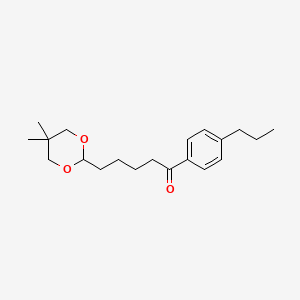
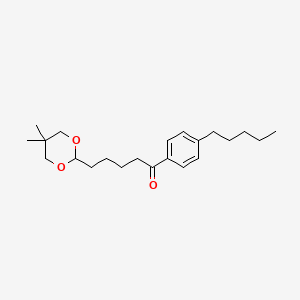
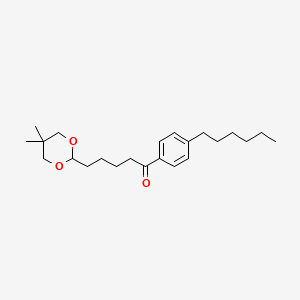
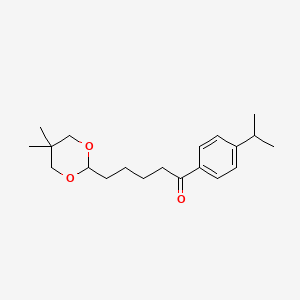
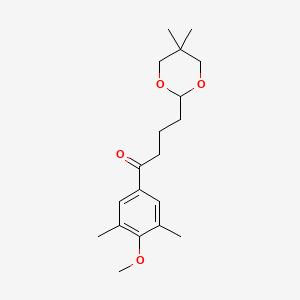

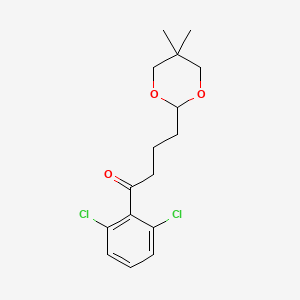
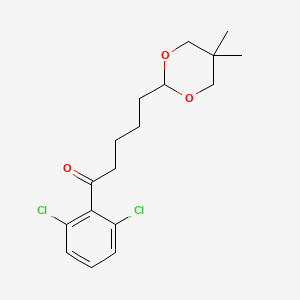
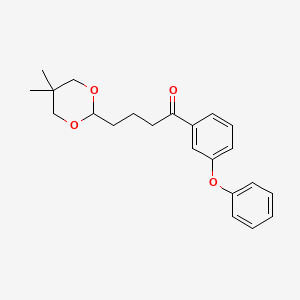
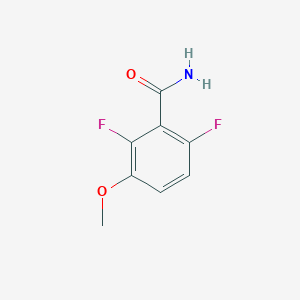


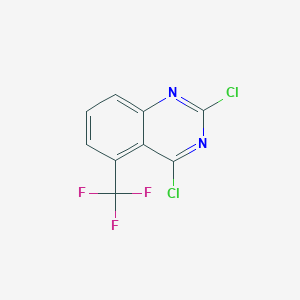
![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)